

Ac-D-Phe(3-F)-OH: A Precision Tool for Peptide Engineering

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Compound of Interest

Compound Name: *Ac-D-Phe(3-F)-OH*

Cat. No.: *B12345713*

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Executive Summary

Ac-D-Phe(3-F)-OH (N-Acetyl-3-fluoro-D-phenylalanine) represents a convergence of three critical medicinal chemistry strategies: stereochemical inversion, electronic tuning via fluorination, and N-terminal charge masking. In the development of therapeutic peptides and peptidomimetics, this moiety is rarely a passive spacer; it is an active "tuner" of pharmacokinetics and receptor affinity.

This guide analyzes the structural mechanics of **Ac-D-Phe(3-F)-OH**, providing actionable protocols for its integration into solid-phase peptide synthesis (SPPS) and explaining its role in optimizing ligand-receptor interactions.

Part 1: Physicochemical Profile

The following data aggregates the core properties required for analytical method development and synthetic planning.

Property	Specification
Chemical Name	N-Acetyl-3-fluoro-D-phenylalanine
CAS Number	69078-51-9 (Free Acid)
Molecular Formula	C ₁₁ H ₁₂ FNO ₃
Molecular Weight	225.22 g/mol
Solubility	High in DMF, DMSO, NMP; Low in Water, Et ₂ O
pKa (COOH)	~3.6 (Acidified by electron-withdrawing F)
Chirality	D-Enantiomer (-configuration)
Electronic Effect	(Hammett) = +0.34 (Electron Withdrawing)

Part 2: Structural Mechanics (The "Why")

To deploy **Ac-D-Phe(3-F)-OH** effectively, one must understand the distinct contribution of its three structural modifications.

The Fluorine Effect (Electronic Tuning)

The substitution of Hydrogen with Fluorine at the meta (3-position) of the phenyl ring creates a specific electronic profile without imposing significant steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

- **Quadrupole Moment Inversion:** The benzene ring is electron-rich () on its face. The electronegative fluorine pulls electron density, reducing the electron-rich character of the -system. This strengthens -stacking interactions with electron-rich aromatic residues (like Trp or Tyr) in the receptor pocket.

- **Metabolic Blocking:** The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing F at the 3-position blocks Phase I metabolic oxidation (hydroxylation) that typically occurs on the phenyl ring, extending the peptide's half-life ().

The D-Configuration (Conformational Lock)

Replacing the natural L-isomer with the D-isomer induces a "reverse turn" or destabilizes -helices.

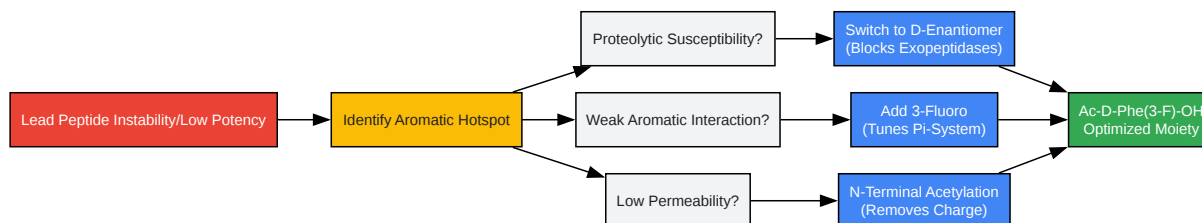
- **Proteolytic Resistance:** Endogenous proteases recognize L-amino acids. The D-configuration renders the N-terminal bond unrecognizable to exopeptidases, drastically improving serum stability.
- **Structural Template:** In GnRH antagonists and Somatostatin analogs, D-Phe derivatives are often used to force the peptide backbone into a -turn (Type II'), a critical motif for receptor docking.

N-Acetylation (Charge Masking)

- **Lipophilicity:** Capping the N-terminus removes the charged amine (), significantly increasing . This improves membrane permeability and eliminates the electrostatic penalty of desolvating a charged group upon binding.

Visualizing the Logic

The following diagram illustrates the decision matrix for selecting this specific moiety during Lead Optimization.



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Figure 1: The "Lead Optimization Triad" illustrating how **Ac-D-Phe(3-F)-OH** addresses stability, binding, and permeability simultaneously.

Part 3: Synthetic Methodology

While **Ac-D-Phe(3-F)-OH** can be purchased as a building block, in Solid Phase Peptide Synthesis (SPPS), it is standard practice to build this moiety on-resin to avoid the high cost of the pre-acetylated material and to ensure coupling efficiency.

Protocol: On-Resin Installation

Objective: Install the D-Phe(3-F) residue and acetylate the N-terminus.

Reagents:

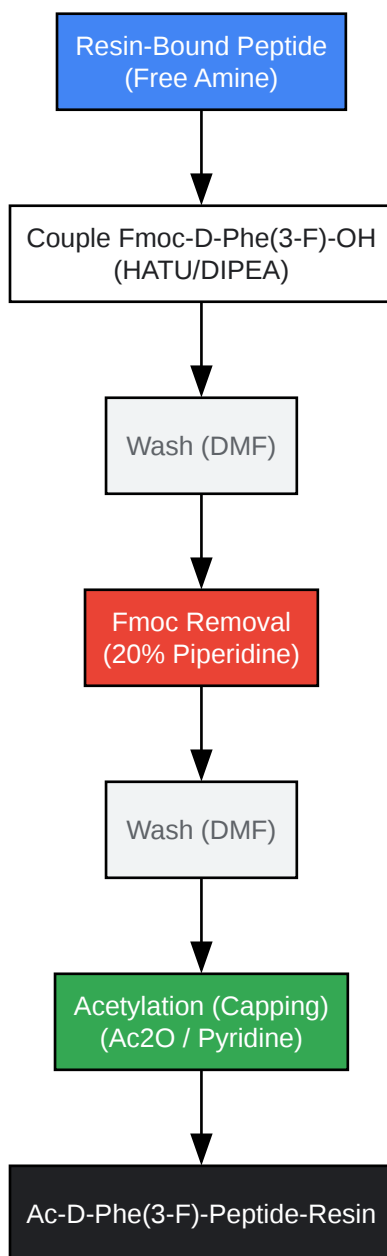
- Fmoc-D-Phe(3-F)-OH (The Fmoc-protected precursor).
- Coupling Agents: HATU or DIC/Oxyma.
- Capping Solution: Acetic Anhydride () / Pyridine / DMF (1:1:8 v/v/v). Note: Pyridine acts as a base and acyl transfer catalyst.

Step-by-Step Workflow:

- Coupling:

- Dissolve Fmoc-D-Phe(3-F)-OH (3-5 eq) and Coupling Reagent in DMF.
- Add DIPEA (6-10 eq).
- React with resin-bound peptide for 45–60 mins.
- QC: Perform Kaiser Test (Must be negative).
- Fmoc Deprotection:
 - Treat resin with 20% Piperidine in DMF (2 x 10 min).
 - Wash with DMF (5x).
 - QC: UV monitoring of fulvene-piperidine adduct.
- N-Terminal Acetylation (Capping):
 - Crucial Step: Do not use standard coupling reagents. Use the Capping Solution.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - Add Capping Solution to the resin (approx 5 mL per gram of resin).
 - Shake for 15–20 minutes at Room Temperature.
 - Wash with DMF (5x) and DCM (3x).
 - QC: Perform Chloranil or Kaiser Test. It must be negative (no free amines).

SPPS Workflow Diagram



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Figure 2: On-resin synthesis workflow for generating the Ac-D-Phe(3-F) terminus.

Part 4: Applications in Drug Design

GnRH Antagonists

Gonadotropin-releasing hormone (GnRH) antagonists (e.g., derivatives of Ganirelix) frequently utilize D-amino acids at the N-terminus (positions 1, 2, 3, and 6) to induce a

-turn that mimics the native ligand's binding conformation while preventing receptor activation.

- Role: The 3-Fluoro substitution on D-Phe improves binding affinity to the GnRH receptor by optimizing

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stacking with aromatic residues (Tyr/Trp) in the receptor's transmembrane bundle.

Antimicrobial Peptides (AMPs)

In cyclic acyldepsipeptides (ADEPs), fluorinated phenylalanines have been used to enhance antibacterial potency.[5]

- Mechanism: The D-configuration prevents degradation by bacterial proteases, while the fluorine atom alters the lipophilicity, facilitating penetration through the bacterial cell wall.

Somatostatin Analogs

Somatostatin receptors (SSTRs) rely heavily on aromatic interactions.[6]

- Tuning: Replacing Phe with Phe(3-F) (or its D-isomer) allows researchers to perform a "Fluorine Scan." If potency increases with 3-F but decreases with 4-F (para), it indicates a specific edge-to-face aromatic interaction requirement in the binding pocket.

Part 5: Quality Control & Analysis

When synthesizing peptides containing **Ac-D-Phe(3-F)-OH**, standard QC metrics apply, but specific attention must be paid to the acetylation completeness.

- HPLC:
 - Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).
 - Mobile Phase: Water/Acetonitrile with 0.1% TFA.
 - Note: The acetyl group increases retention time compared to the free amine. The 3-F atom adds slight lipophilicity compared to unsubstituted Phe.

- Mass Spectrometry (ESI-MS):
 - Mass Shift:
 - F vs H: +18 Da.
 - Acetyl vs H: +42 Da.
 - Verification: Ensure the observed mass corresponds to the Acetyl capped species. If the mass is -42 Da lower than expected, the capping step failed.

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